Amitraz
Overview
Description
Amitraz is a non-systemic acaricide and insecticide, first synthesized by the Boots Company in England in 1969 . It is widely used in veterinary medicine and agriculture for controlling parasitic infestations. This compound is particularly effective against mites and ticks, making it a valuable tool in pest management . The compound is known for its insect repellent properties and functions as a pesticide synergist .
Mechanism of Action
Target of Action
Amitraz, a non-systemic acaricide and insecticide, primarily targets the octopamine receptors in the nervous system of mites and ticks . Octopamine receptors play a crucial role in neurotransmission, and their disruption leads to the paralysis and eventual death of these pests . In addition to this, this compound also exhibits alpha-adrenergic agonist activity .
Mode of Action
This compound interacts with its targets, the octopamine receptors, disrupting normal neurotransmitter function . This interaction leads to overexcitation, paralysis, and eventually death in insects . The alpha-adrenergic agonist activity of this compound contributes to its effectiveness .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to influence the relaxin signaling pathway, platelet activation, and protein digestion and absorption . These affected pathways can have various downstream effects, altering the normal physiological processes of the pests .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Dermal absorption of topically administered this compound is quite low, less than 10% in dogs and pigs . . Absorption of ingested this compound is rather low as well, and most of it is quickly excreted unchanged through the feces .
Result of Action
The molecular and cellular effects of this compound’s action include decreased cell viability and the generation of oxidative stress by lipid peroxidation (LPO) production and reactive oxygen species (ROS) generation . These effects lead to the cytotoxicity of this compound, making it more cytotoxic than its metabolites .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound can undergo degradation when exposed to ultraviolet light or environments with extreme pH values . This sensitivity to light and pH influences how this compound is formulated and applied in agricultural and veterinary settings, ensuring that it remains active and effective until it reaches its target pests .
Biochemical Analysis
Biochemical Properties
Amitraz and its metabolites interact with various enzymes and proteins. The metabolic degradation products of this compound are N,N '-bisdimethylphenylformamidine, N '- (2,4-dimethylphenyl)- N -methylformamidine (DMPF), 2,4-dimethylformamidine (DMF) and 2,4-dimethylaniline (DMA) .
Cellular Effects
The central nervous system can generate symptoms of sedation and miosis after ingestion of this compound
Molecular Mechanism
It is known to interact with various biomolecules and may influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
This compound decomposes rather rapidly, but its metabolic degradation products persist for quite a long time . This suggests that this compound may have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways and interacts with several enzymes and cofactors
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, which may affect its localization or accumulation .
Subcellular Localization
It is possible that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amitraz is synthesized through a reaction involving 2,4-xylidine and formamidine . The process typically involves mixing 2,4-dimethylaniline, N-methylformamide, triethyl orthoformate, and a catalyst. The mixture is then heated to react and volatilize ethanol and ethyl formate, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is prepared by mixing an organic solvent with a wet product of this compound, followed by distillation and dehydration . This process can be carried out using spray heating or membrane evaporator heating, allowing for continuous operation and efficient production .
Chemical Reactions Analysis
Types of Reactions: Amitraz undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form several metabolites, including N-methyl-N’-2,4-xylylformamidine.
Major Products: The major products formed from these reactions include dimethylaniline, N-2,4-dimethylphenyl-N-methyl formamidine, and other metabolites such as 4-amino-3-methyl benzoic acid .
Scientific Research Applications
Amitraz has a wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
- N-methyl-N’-2,4-xylylformamidine
- N-methylformamide
- 2,4-dimethylaniline
Comparison: Amitraz is unique in its dual role as an insect repellent and pesticide synergist . Unlike other similar compounds, this compound has a broad spectrum of activity against various arthropods and is less harmful to mammals . Its effectiveness in controlling mites and ticks, along with its ability to enhance the efficacy of other pesticides, sets it apart from other acaricides and insecticides .
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[(2,4-dimethylphenyl)iminomethyl]-N-methylmethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-14-6-8-18(16(3)10-14)20-12-22(5)13-21-19-9-7-15(2)11-17(19)4/h6-13H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAITBQSYVNQDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CN(C)C=NC2=C(C=C(C=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 | |
Record name | AMITRAZ | |
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Record name | AMITRAZ | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023871 | |
Record name | Amitraz | |
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Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amitraz appears as white monoclinic crystals. Melting point 187-189 °F (86-87 °C). Insoluble in water. Used as an acaricide, insecticide and treatment of demodectic mange in dogs., White solid; [Merck Index] Colorless solid; [MSDSonline], COLOURLESS CRYSTALS. | |
Record name | AMITRAZ | |
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Record name | Amitraz | |
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Solubility |
Soluble in most organic solvents., >300 g/L acetone; soluble in acetone, xylene, In water, 1 mg/L at 25 °C, Solubility in water: none | |
Record name | AMITRAZ | |
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Density |
1.128 g/cu cm at 20 °C, Relative density (water = 1): 1.1 | |
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Vapor Pressure |
0.000002 [mmHg], 2.0X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: (negligible) | |
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Mechanism of Action |
Amitraz exhibits monoamine oxidase-inhibiting properties in vitro, but only at high doses does it or its main metabolite (n-2,4 dimethylphenyl-N-methyl-formamide-- BTS27-271) exhibit central; monoamine oxidase-inhibiting properties in animals in vivo. The hydrolyzed metabolic product 2,4-dimethylaniline is a relatively weak methemoglobin formed in dog and presumably man. Topical application of high doses of amitraz in the dog incr plasma glucose and suppresses insulin. Amitraz appears to be a central alpha-adrenoceptor agonist whose action results in diminished peripheral sympathetic tone with a lowering of blood pressure and heart rate. Peripherally, it exhibits both alpha1 and alpha2 adrenoceptor agonist activity resulting in some elevation of blood pressure. The xylene present in amitraz formulations is more likely to induce central nervous system depression. | |
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Color/Form |
White/pale yellow crystalline solid, Colorless needles, White monoclinic needles | |
CAS No. |
33089-61-1 | |
Record name | AMITRAZ | |
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Melting Point |
86 °C | |
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Retrosynthesis Analysis
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